molecular formula C22H33BrN2O2 B5154427 2-(5-bromo-2,4-dimethoxybenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine

2-(5-bromo-2,4-dimethoxybenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine

Cat. No. B5154427
M. Wt: 437.4 g/mol
InChI Key: IXORKMKIFBXZBV-UHFFFAOYSA-N
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Description

2-(5-bromo-2,4-dimethoxybenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine, also known as BDMP, is a chemical compound that has gained interest in the scientific community due to its potential applications in research. BDMP has a unique chemical structure that makes it a promising candidate for various scientific studies.

Mechanism of Action

2-(5-bromo-2,4-dimethoxybenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine is believed to work by inhibiting the activity of certain enzymes in the body. It has been shown to inhibit the activity of monoamine oxidase, an enzyme that breaks down neurotransmitters such as dopamine and serotonin. This inhibition leads to an increase in the levels of these neurotransmitters in the brain, which can have various effects on the body.
Biochemical and Physiological Effects:
2-(5-bromo-2,4-dimethoxybenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine has been shown to have various biochemical and physiological effects on the body. It has been shown to increase dopamine and serotonin levels in the brain, which can have effects on mood, behavior, and cognition. 2-(5-bromo-2,4-dimethoxybenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine has also been shown to have antioxidant properties, which can protect cells from damage caused by free radicals. Additionally, 2-(5-bromo-2,4-dimethoxybenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine has been shown to have anti-inflammatory properties, which can help reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

2-(5-bromo-2,4-dimethoxybenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine has several advantages as a research tool. Its unique chemical structure makes it a promising candidate for various scientific studies. It has been shown to have potential therapeutic effects in the treatment of various diseases, including cancer and Parkinson's disease. However, there are also limitations to the use of 2-(5-bromo-2,4-dimethoxybenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine in lab experiments. Its complexity makes it difficult to synthesize, and it may not be readily available for use in certain studies. Additionally, its effects on the body may vary depending on the dose and duration of exposure.

Future Directions

There are several future directions for the study of 2-(5-bromo-2,4-dimethoxybenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine. One area of research is the development of new cancer drugs based on the structure of 2-(5-bromo-2,4-dimethoxybenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine. Another area of research is the study of 2-(5-bromo-2,4-dimethoxybenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine's effects on the brain and its potential therapeutic effects in the treatment of Parkinson's disease. Additionally, further studies are needed to determine the optimal dose and duration of exposure to 2-(5-bromo-2,4-dimethoxybenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine in order to maximize its potential therapeutic effects while minimizing its side effects.
Conclusion:
In conclusion, 2-(5-bromo-2,4-dimethoxybenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine is a promising compound with potential applications in various scientific studies. Its unique chemical structure makes it a valuable tool for research in the fields of neuroscience, cancer research, and drug discovery. While there are limitations to its use in lab experiments, further research is needed to fully understand its potential therapeutic effects and to determine the optimal dose and duration of exposure.

Synthesis Methods

2-(5-bromo-2,4-dimethoxybenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine can be synthesized using a multi-step process that involves the reaction of 5-bromo-2,4-dimethoxybenzyl chloride with cyclohexylamine. The resulting intermediate is then reacted with 1,2-dibromoethane and sodium hydride to form the final product. The synthesis of 2-(5-bromo-2,4-dimethoxybenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

2-(5-bromo-2,4-dimethoxybenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine has been used in various scientific studies due to its unique chemical structure. It has been found to have potential applications in the fields of neuroscience, cancer research, and drug discovery. 2-(5-bromo-2,4-dimethoxybenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine has been shown to inhibit the growth of cancer cells in vitro and has been suggested as a potential lead compound for the development of new cancer drugs. In neuroscience, 2-(5-bromo-2,4-dimethoxybenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine has been used to study the effects of dopamine on the brain and has been shown to have potential therapeutic effects in the treatment of Parkinson's disease.

properties

IUPAC Name

2-[(5-bromo-2,4-dimethoxyphenyl)methyl]-1-cyclohexyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33BrN2O2/c1-26-20-14-21(27-2)18(23)13-17(20)15-25-12-11-24-10-6-9-19(24)22(25)16-7-4-3-5-8-16/h13-14,16,19,22H,3-12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXORKMKIFBXZBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CN2CCN3CCCC3C2C4CCCCC4)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-bromo-2,4-dimethoxyphenyl)methyl]-1-cyclohexyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine

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